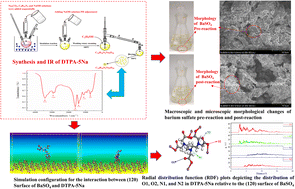Preparation of barium sulfate chelating agent DTPA-5Na and molecular dynamics simulation of chelating mechanism
RSC Advances Pub Date: 2023-11-24 DOI: 10.1039/D3RA05564G
Abstract
Barium sulfate (BaSO4) scale is dense and hard, making it difficult to remove using conventional acid and alkali treatments. Diethylenetriaminepentaacetic acid (DTPA) and its complexes have been identified as important chelating agents for the removal of BaSO4 scale. However, DTPA has good solubility only under strong alkali conditions, which in turn exacerbate scaling. To improve the solubility and chelation effectiveness of DTPA, penta sodium diethylenetriamine-pentaacetate (DTPA-5Na) was synthesized using chloroacetic acid, diethylenetriamine, sodium carbonate, and sodium hydroxide as raw materials. The structure of DTPA-5Na was characterized by infrared spectroscopy and 1H-NMR, and its chelation effectiveness was evaluated. Experimentation demonstrated that under conditions of 50 °C and with a molar ratio of chloroacetic acid (ClCH2COOH), sodium carbonate (Na2CO3), sodium hydroxide (NaOH), and diethylenetriamine (DETA) of 5.00 : 2.50 : 5.25 : 1.00, the reaction for 6 hours resulted in the optimal chelation value of DTPA-5Na at 76.8 mg CaCO3·per g. Analysis of the chelation and dissolution of BaSO4 scale using DTPA-5Na and microstructural scanning electron microscopy of the BaSO4 crystal indicate that DTPA-5Na functions through solubilization, lattice distortion, and flaking dispersion to remove BaSO4. Molecular dynamics simulation software was used to simulate the chelation mechanism of DTPA-5Na, where the results indicated strong adsorption of DTPA-5Na to the surface of BaSO4. The adsorption energy follows the order of (120) surface > (001) surface > (100) surface > (210) surface. The adsorption is mainly a result of the interaction between the carboxylic “O” atom in DTPA-5Na and the (001), (100), and (120) surfaces of BaSO4 scale, while N atoms in DTPA-5Na structure primarily interact with the (210) surface. The adsorption of “O” atoms is stronger than that of “N” atoms in the DTPA-5Na structure.


Recommended Literature
- [1] Enhancement of the spectral selectivity of complex samples by measuring them in a frozen state at low temperatures in order to improve accuracy for quantitative analysis. Part II. Determination of viscosity for lube base oils using Raman spectroscopy†
- [2] Front cover
- [3] Facile synthesis of nickel hydroxide–graphene nanocomposites for insulin detection with enhanced electro-oxidation properties
- [4] Understanding of transition metal (Ru, W) doping into Nb for improved thermodynamic stability and hydrogen permeability: density functional theory calculations
- [5] Dual-amplification colorimetric detection of bisphenol A based on catalytic hairpin assembly and DNAzyme-caused fragment self-assembly hybridization chain reaction†
- [6] Embroidered electrochemical sensors for biomolecular detection†
- [7] Biosynthesis of the piperidine alkaloids: origin of the piperidine nucleus of N-methylisopelletierine
- [8] Recent methods for the synthesis of α-acyloxy ketones
- [9] Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
- [10] Front cover

Journal Name:RSC Advances
Research Products
-
CAS no.: 1493-23-8
-
CAS no.: 183506-66-3
-
CAS no.: 102153-44-6
-
CAS no.: 131633-88-0
-
CAS no.: 14651-42-4









